molecular formula C10H10O4 B3265630 Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate CAS No. 40785-55-5

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate

Cat. No.: B3265630
CAS No.: 40785-55-5
M. Wt: 194.18 g/mol
InChI Key: AHIQFGJYCGHEEQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-hydroxyphenyl and 2-oxoacetate moiety

Scientific Research Applications

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(2-hydroxyphenyl)-2-oxoacetate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The presence of the hydroxyphenyl and oxoacetate groups allows it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Ethyl 2-(2-hydroxyphenyl)-2-oxoacetate can be compared with similar compounds such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their structures.

Properties

IUPAC Name

ethyl 2-(2-hydroxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIQFGJYCGHEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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